Chlorimuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Persistence and Degradation in Soil

- Chlorimuron-ethyl, a common form of Chlorimuron, is investigated for its persistence in soil. This research helps scientists understand how long the herbicide remains active and potentially impacts non-target plants. Studies show that Chlorimuron-ethyl degrades in soil through microbial activity, with a half-life (the time it takes for half the amount to degrade) ranging from 75 to 112 days depending on soil composition [Source: US Environmental Protection Agency ()].

Bioremediation Strategies

- Researchers are exploring methods to remove Chlorimuron from contaminated soil. One promising approach is bioremediation, which utilizes microorganisms to break down the herbicide. Studies have identified specific bacterial consortia that can effectively degrade Chlorimuron-ethyl. These consortia may offer a sustainable solution for cleaning up soil contaminated by Chlorimuron-ethyl [Source: National Institutes of Health (.gov) [PUBMED characterizing the microbial consortium l1 capable of efficiently degrading chlorimuron ethyl via metagenome combining 16s rdna sequencing ON National Institutes of Health (.gov) pubmed.ncbi.nlm.nih.gov]].

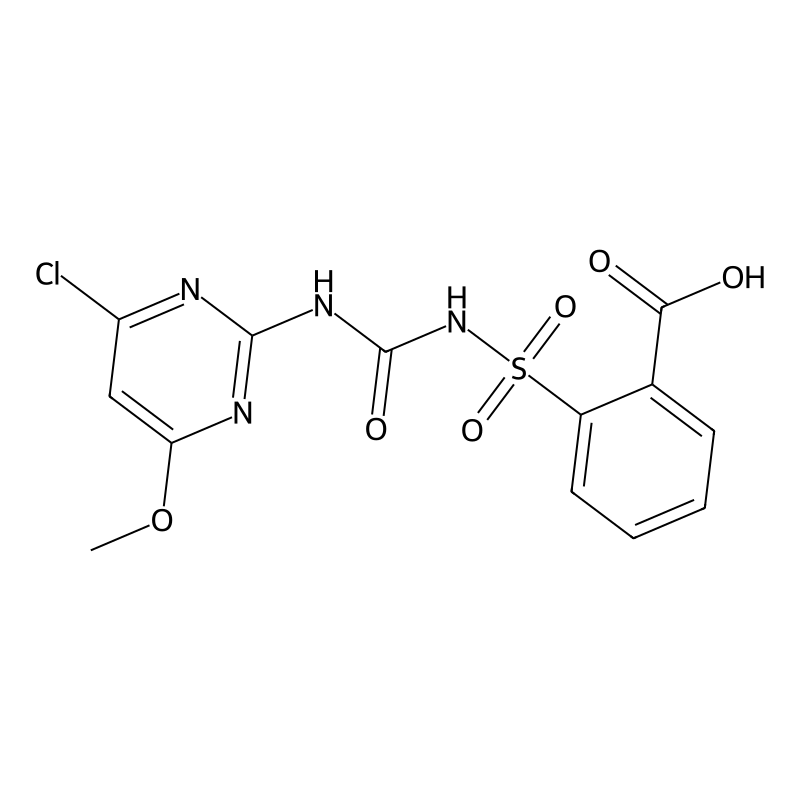

Chlorimuron-ethyl is a selective herbicide belonging to the sulfonylurea class, primarily used for controlling broadleaf weeds and some grasses in various crops. Its chemical structure is characterized by the formula C₁₅H₁₅ClN₄O₆S, and it is known as ethyl 2-[[[4-chloro-6-methoxypyrimidin-2-yl]amino]carbonyl]amino]sulfonyl]benzoate. This compound functions by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants, leading to their eventual death .

As mentioned earlier, chlorimuron-ethyl inhibits the enzyme acetolactate synthase (ALS) in susceptible plants. This enzyme is involved in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development. By binding to the ALS enzyme, chlorimuron-ethyl prevents it from functioning properly, leading to a buildup of toxic precursors and ultimately cell death in the weed.

- Acute toxicity: Low acute oral and dermal toxicity in rats.

- Environmental impact: Chlorimuron-ethyl is moderately persistent in soil and has the potential to leach into groundwater if not used according to label instructions.

The biological activity of chlorimuron-ethyl primarily revolves around its herbicidal properties. It induces oxidative stress in plants, which can be indicated by increased levels of malondialdehyde and alterations in antioxidant enzyme activities such as peroxidases and superoxide dismutases. Studies have shown that exposure to this herbicide can lead to significant physiological changes in crops like wheat (Triticum aestivum), including decreased chlorophyll content and impaired growth due to oxidative damage .

Chlorimuron-ethyl can be synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically starts with the formation of the pyrimidine ring, followed by the introduction of the sulfonamide group and subsequent esterification with ethanol to form the ethyl ester. The specific details of each step can vary depending on the desired purity and yield of the final product.

Chlorimuron-ethyl is applied primarily as a post-emergent herbicide in agricultural settings. It is effective against a wide range of broadleaf weeds and some grass species, making it valuable for crop management in fields such as soybeans and cotton. The herbicide is typically formulated as a dispersible granule that is mixed with water for application .

Studies on chlorimuron-ethyl have focused on its interactions with various environmental factors and biological systems. For example, it has been shown to interact with soil microorganisms and can affect their activity, potentially altering nutrient cycling in agricultural ecosystems. Additionally, research has indicated that chlorimuron-ethyl may have synergistic or antagonistic effects when combined with other agrochemicals, impacting its efficacy and environmental behavior .

Chlorimuron-ethyl shares similarities with other sulfonylurea herbicides but has unique characteristics that differentiate it from them. Below are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Glyphosate | C₃H₈NO₅P | Broad-spectrum herbicide; works via a different mechanism (inhibits EPSP synthase) |

| Imazapyr | C₁₄H₁₈N₄O₄S | Also inhibits acetolactate synthase but has different selectivity and persistence |

| Trifloxysulfuron | C₁₂H₁₃ClF₃N₃O₄S | Similar mode of action; used for different crops |

| Metolachlor | C₁₄H₁₈ClN | Pre-emergent herbicide; affects different weed species |

Chlorimuron-ethyl's selectivity for certain crops while being effective against specific weed types makes it particularly valuable in integrated weed management strategies. Its ability to induce oxidative stress also sets it apart from many other herbicides that do not exhibit such physiological effects on target plants .